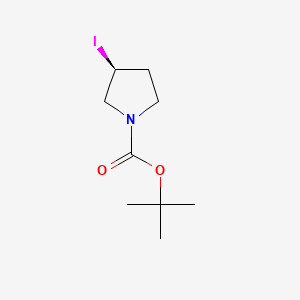

tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate

Overview

Description

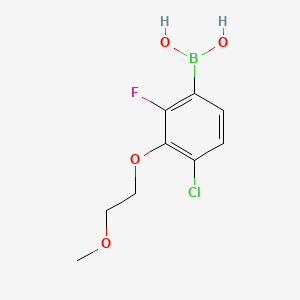

Tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate (hereafter referred to as tert-Butyl iodopyrrolidine-1-carboxylate or TIBC) is a synthetic organic compound derived from the pyrrolidine structure. It is a colorless, low-melting solid with a low solubility in water. TIBC has been used in a variety of scientific applications, from organic synthesis to pharmaceutical research.

Scientific Research Applications

1. Preparation of t-Butyl Nα-Protected Amino Acid Esters This compound is used in the preparation of t-butyl esters of Nα-protected amino acids . The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .

Synthetic Organic Chemistry

Tertiary butyl esters, including this compound, find large applications in synthetic organic chemistry . They are frequently employed in multi-step synthesis, especially with amino acid derivatives .

Fuel Additive Uses

Recently, tert-butyl ethers, which include this compound, have found employment as fuel additives . Their synthesis has become important and various protocols have been developed .

4. Synthesis and Cleavage of tert-Butyl Ethers and Esters The compound is used in the synthesis and cleavage of tert-butyl ethers and esters for synthetic purposes . This process is crucial for the creation of complex molecules with diverse applications in pharmaceuticals, materials science, and beyond .

Development of New Pyrazole Derivatives

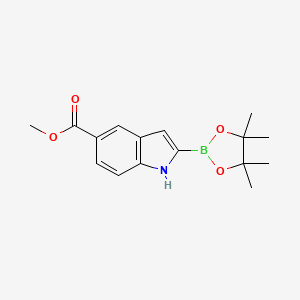

The compound has been used in the development of new pyrazole derivatives as effective PDE4 inhibitors for treating anti-inflammatory diseases .

Flow Microreactor Systems

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

Mechanism of Action

Target of Action

Tert-butyl esters are generally used as protecting groups in organic synthesis . They are often employed as masked carboxyl group surrogates in peptide chemical synthesis .

Mode of Action

The compound, being a tert-butyl ester, is involved in various reactions. One such reaction is the Steglich Esterification , a mild reaction that allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters . The reaction involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride .

Biochemical Pathways

For instance, they can react with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as a catalyst to generate acid chloride intermediates in situ . These intermediates can then be used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides .

Pharmacokinetics

It’s known that tert-butyl esters are resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 .

Result of Action

The compound, being a tert-butyl ester, is known to participate in various reactions that lead to the formation of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester”. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Moreover, the compound’s reaction efficiency can be influenced by the presence of other reagents, such as DMAP in the case of Steglich Esterification .

properties

IUPAC Name |

tert-butyl (3S)-3-iodopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTPTQLIAIOWLK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653989 | |

| Record name | tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |

CAS RN |

1234576-81-8 | |

| Record name | tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1,3-dioxolane-2,8'(9'H)-[7H-7,9a]methanobenz[a]azulene]](/img/structure/B578277.png)

![1,9-Dioxa-3,5,11,13-tetraazadispiro[5.1.5~8~.1~6~]tetradeca-2,4,10,12-tetraene](/img/structure/B578278.png)

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)